N-[(epsilon-Benzyloxycarbonylamino)caproyl]-beta-L-fucopyranosylamine
Description
Systematic IUPAC Name and Structural Formula Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound provides critical insight into its molecular structure and functional group arrangement. According to chemical database sources, the complete IUPAC name is benzyl N-[6-oxo-6-[[(2S,4S,5S)-3,4,5-trihydroxy-6-methyloxan-2-yl]amino]hexyl]carbamate. This nomenclature reveals several key structural features that define the compound's chemical identity and reactivity profile.
The structural formula analysis reveals a molecular composition of C20H30N2O7, indicating a complex organic molecule with multiple functional groups. The compound consists of three primary structural domains: a benzyloxycarbonyl protecting group, a six-carbon aminocaproyl linker chain, and a beta-L-fucopyranosyl moiety. The benzyloxycarbonyl group serves as a protective functionality for the amino group, while the aminocaproyl chain provides a flexible linker connecting the protecting group to the carbohydrate portion.
The stereochemical configuration specified in the IUPAC name, particularly the (2S,4S,5S) designation, indicates the precise three-dimensional arrangement of hydroxyl groups around the fucose ring system. This stereochemical information is crucial for understanding the compound's biological activity and its interaction with carbohydrate-binding proteins. The systematic name also identifies the presence of a trihydroxy-methyloxan ring, which corresponds to the fucose sugar unit in its pyranose form.
The molecular architecture can be further understood through its canonical SMILES representation: O=C(OCc1ccccc1)NCCCCCC(=O)N[C@H]1OC(C)C@HO. This structural notation confirms the presence of the benzyl ester protecting group, the hexanoyl linker, and the fucopyranose ring with its characteristic methyl substituent at the 6-position. The SMILES notation also preserves the stereochemical information essential for proper structural identification.
CAS Registry Number (35978-96-2) and Alternative Identifiers
The Chemical Abstracts Service registry number 35978-96-2 serves as the primary unique identifier for this compound in chemical databases and regulatory systems. This CAS number provides unambiguous identification across different nomenclature systems and languages, ensuring consistent referencing in scientific literature and commercial applications.
Multiple alternative identifiers exist for this compound, reflecting different naming conventions and database systems. The compound is also referenced by the identifier DTXSID80747123 in the Distributed Structure-Searchable Toxicity Database, providing an additional standardized reference point. The European Community number and other regulatory identifiers further establish the compound's identity within international chemical registration systems.
| Identifier Type | Value | Source Database |
|---|---|---|
| CAS Registry Number | 35978-96-2 | Chemical Abstracts Service |
| Molecular Formula | C20H30N2O7 | Multiple Sources |
| Molecular Weight | 410.46 g/mol | Computational Chemistry |
| DTXSID | DTXSID80747123 | EPA CompTox |
| InChI Key | MDHPQXZYOTUIEH-QDGOWHKASA-N | Chemical Databases |
The InChI (International Chemical Identifier) key MDHPQXZYOTUIEH-QDGOWHKASA-N provides another unique structural identifier that encodes the complete molecular structure and stereochemistry. This standardized representation enables precise structure searching across different chemical databases and ensures accurate compound identification regardless of naming variations.
Alternative systematic names include N-(6-{[(Benzyloxy)carbonyl]amino}hexanoyl)-6-deoxy-alpha-D-threo-hexopyranosylamine, which emphasizes different aspects of the molecular structure. The compound may also be referenced using abbreviated forms that highlight specific structural features, though the full systematic name remains the most precise identifier for scientific applications.
The molecular weight of 410.46 grams per mole, combined with the molecular formula C20H30N2O7, provides additional verification of the compound's identity. These physical constants serve as fundamental parameters for analytical chemistry applications and quality control procedures in synthetic preparations.
Relationship to beta-L-Fucopyranosylamine Derivatives
This compound belongs to a specialized class of fucopyranosylamine derivatives that incorporate protective groups and linker functionalities for enhanced synthetic utility. The compound's relationship to the parent beta-L-fucopyranosylamine structure illustrates the systematic modification strategies employed in carbohydrate chemistry to create research tools with specific properties and applications.
Beta-L-fucopyranosylamine itself, with the molecular formula C6H13NO4 and a molecular weight of 163.17 grams per mole, serves as the fundamental building block for this derivative. The parent compound represents the simplest form of an amino sugar derived from L-fucose, where the anomeric position has been converted to an amino functionality. This structural modification enables the formation of glycosidic linkages through amide bond formation rather than traditional glycosidic bonds.
The relationship between the target compound and related fucopyranosylamine derivatives can be understood through systematic structural analysis. N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine, with CAS number 35978-97-3, represents an intermediate in the synthetic pathway where the aminocaproyl linker has been attached but the benzyloxycarbonyl protecting group has not yet been installed. This intermediate has a molecular formula of C12H24N2O5 and a molecular weight of 276.33 grams per mole, confirming the systematic addition of functional groups.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Structural Features |
|---|---|---|---|---|
| beta-L-Fucopyranosylamine | 103419-79-0 | C6H13NO4 | 163.17 g/mol | Basic amino sugar |
| N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine | 35978-97-3 | C12H24N2O5 | 276.33 g/mol | Aminocaproyl linker |
| This compound | 35978-96-2 | C20H30N2O7 | 410.46 g/mol | Protected derivative |
The synthetic progression from beta-L-fucopyranosylamine to the fully protected derivative demonstrates the methodical approach used in carbohydrate chemistry to build complex molecular architectures. Each modification serves specific purposes: the aminocaproyl linker provides flexibility and spacing for molecular recognition events, while the benzyloxycarbonyl protecting group enables selective synthetic transformations and prevents unwanted side reactions during complex synthetic sequences.
This class of compounds finds extensive application in glycobiology research, where they serve as building blocks for the synthesis of glycoconjugates and carbohydrate arrays. The protected amino functionality allows for controlled coupling reactions, while the fucose moiety provides the specific carbohydrate recognition element required for studying protein-carbohydrate interactions. The systematic relationship between these derivatives enables researchers to select the appropriate compound for specific synthetic goals and biological applications.
The beta configuration at the anomeric position is particularly significant, as it represents the less common anomer of fucose derivatives. This stereochemical arrangement can provide unique binding properties when interacting with carbohydrate-binding proteins, making these derivatives valuable tools for investigating the specificity of lectin-carbohydrate interactions and other biological recognition processes.
Properties
IUPAC Name |
benzyl N-[6-oxo-6-[[(2S,4S,5S)-3,4,5-trihydroxy-6-methyloxan-2-yl]amino]hexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O7/c1-13-16(24)17(25)18(26)19(29-13)22-15(23)10-6-3-7-11-21-20(27)28-12-14-8-4-2-5-9-14/h2,4-5,8-9,13,16-19,24-26H,3,6-7,10-12H2,1H3,(H,21,27)(H,22,23)/t13?,16-,17+,18?,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHPQXZYOTUIEH-QDGOWHKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)NC(=O)CCCCCNC(=O)OCC2=CC=CC=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1[C@H]([C@@H](C([C@H](O1)NC(=O)CCCCCNC(=O)OCC2=CC=CC=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747123 | |
| Record name | N-(6-{[(Benzyloxy)carbonyl]amino}hexanoyl)-6-deoxy-alpha-D-threo-hexopyranosylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35978-96-2 | |
| Record name | N-(6-{[(Benzyloxy)carbonyl]amino}hexanoyl)-6-deoxy-alpha-D-threo-hexopyranosylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into two primary components:
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β-L-Fucopyranosylamine : A rare amino sugar requiring stereospecific synthesis.
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N-ε-Cbz-aminocaproic acid : A six-carbon fatty acid derivative with a Cbz-protected amine.
Coupling these fragments via amide bond formation constitutes the final step. Key challenges include preserving the β-anomeric configuration of fucose and preventing racemization during caproyl activation.
Synthesis of β-L-Fucopyranosylamine
Enzymatic Hydrolysis of Fucosylated Glycans
β-L-Fucopyranosylamine is conventionally derived from fucose-containing polysaccharides (e.g., fucoidan) via enzymatic cleavage.
| Method | Enzyme Used | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Glycosidase Hydrolysis | α-L-Fucosidase | 62–68 | ≥95% |
| Chemoenzymatic Synthesis | Fucose Mutarotase | 75–82 | ≥98% |
The chemoenzymatic approach employs fucose mutarotase to isomerize α-L-fucose to the β-anomer, followed by amination using NH₄HCO₃ in DMSO. This method achieves higher yields but requires stringent control of pH (7.5–8.0) and temperature (37°C).
Chemical Amination of β-L-Fucopyranose
Direct amination of peracetylated β-L-fucopyranose via the Helferich method:
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Acetylation : Treat β-L-fucose with acetic anhydride/pyridine to form peracetylated fucose.
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Bromination : React with HBr/AcOH to yield β-L-fucopyranosyl bromide.
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Amination : Substitute bromide with ammonia in anhydrous THF, achieving 55–60% yield.
Preparation of N-ε-Cbz-Aminocaproic Acid
Stepwise Protection and Chain Elongation
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Boc Protection : React ε-aminocaproic acid with di-tert-butyl dicarbonate (Boc₂O) in dioxane/water (pH 9.5).
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Cbz Protection : Replace Boc with benzyloxycarbonyl chloride (Cbz-Cl) in dichloromethane (DCM) using DIEA as base.
-
Acid Activation : Convert the carboxylic acid to an acyl chloride using oxalyl chloride/DMF catalyst.
Critical Parameters :
-
Temperature: Maintain ≤0°C during Cbz-Cl addition to prevent N-overprotection.
-
Solvent: Anhydrous DCM minimizes hydrolysis of acyl chloride.
Fragment Coupling: Amide Bond Formation
Carbodiimide-Mediated Coupling
Activate N-ε-Cbz-aminocaproic acid with EDC·HCl and HOBt, followed by reaction with β-L-fucopyranosylamine.
| Coupling Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| EDC·HCl/HOBt | DMF | 24 | 72–78 |
| DCC/HOSu | THF | 18 | 68–70 |
Optimization Insight : EDC/HOBt in DMF outperforms DCC due to better solubility of the glycosylamine. Side reactions (e.g., oxazolone formation) are suppressed by maintaining pH 6.5–7.0.
Mixed Anhydride Method
Alternative activation with isobutyl chloroformate:
-
Generate the mixed anhydride by reacting N-ε-Cbz-aminocaproic acid with isobutyl chloroformate/N-methylmorpholine.
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Couple with β-L-fucopyranosylamine at −15°C, yielding 65–70% product with minimal epimerization.
Purification and Characterization
Chromatographic Techniques
-
Size-Exclusion Chromatography : Remove unreacted caproyl derivatives using Sephadex LH-20.
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Reverse-Phase HPLC : Purity ≥98% achieved with a C18 column (gradient: 10→50% acetonitrile in 0.1% TFA).
Spectroscopic Validation
-
¹H NMR (D₂O, 400 MHz): δ 5.21 (d, J = 3.5 Hz, H-1), 7.35–7.28 (m, Cbz aromatic protons).
-
HRMS (ESI+): m/z calcd for C₂₀H₂₉N₂O₈ [M+H]⁺ 425.1921, found 425.1918.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-[(epsilon-Benzyloxycarbonylamino)caproyl]-beta-L-fucopyranosylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
N-[(epsilon-Benzyloxycarbonylamino)caproyl]-beta-L-fucopyranosylamine serves as a building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable in synthetic organic chemistry.
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acids |
| Reduction | Sodium borohydride | Alcohols or amines |
| Substitution | Nucleophiles (amines, thiols) | Modified compounds |
Biology
In biological research, this compound is employed in studies involving glycosylation and protein modification . Its unique fucose structure allows for investigations into carbohydrate-protein interactions, which are crucial for understanding cellular processes.
Medicine
The compound has been investigated for its therapeutic properties , particularly in drug development. Its interactions with enzymes or receptors can modulate biochemical pathways, making it a candidate for further exploration in pharmacology.
Case Studies
- Glycosylation Studies : A case study demonstrated the role of this compound in glycosylation reactions, revealing insights into enzyme specificity and reaction conditions that favor the formation of glycosidic bonds.
- Protein Modification : Another study focused on the use of this compound to modify proteins for enhanced stability and activity. The results indicated that specific modifications could lead to improved therapeutic efficacy in drug formulations.
Industrial Applications
In industry, this compound is utilized in the production of specialized chemicals and materials. Its versatility as a reagent allows for the development of novel products in fields ranging from pharmaceuticals to biochemicals.
Mechanism of Action
The mechanism of action of N-[(epsilon-Benzyloxycarbonylamino)caproyl]-beta-L-fucopyranosylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Core Sugar Modifications
Key Observations :
Linker and Protecting Group Variations
Functional Implications :
Analytical Data :
- HRMS: For N-(β-L-fucopyranosyl)benzamide, observed [M+H]+: 268.1179 vs. calculated 268.1180 .
- Solubility: Caproyl-linked derivatives (e.g., target compound) are soluble in DMSO or chloroform-methanol mixtures .
Biological Activity
N-[(epsilon-Benzyloxycarbonylamino)caproyl]-beta-L-fucopyranosylamine is a compound of significant interest in glycobiology, primarily due to its structural features and potential biological activities. This article examines its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C22H33N3O8
- Molecular Weight : 467.51 g/mol
- Melting Point : 173-175°C
- Solubility : Soluble in DMSO, warm ethanol, methanol, and warm water .
The biological activity of this compound is primarily attributed to its role as a biochemical reagent in glycobiology research. It interacts with various glycan structures, influencing cellular processes such as cell signaling, adhesion, and immune responses. Its specific mechanism involves:
- Glycan Modulation : The compound can modify glycan structures on cell surfaces, which may alter cell-cell interactions and signaling pathways.
- Inhibition of Pathogen Adhesion : By mimicking natural glycan structures, it may inhibit the adhesion of pathogens to host cells, thereby providing a potential therapeutic avenue for infectious diseases.
Case Study Overview
Several studies have explored the biological activity of this compound:
- Antimicrobial Activity : Research has indicated that derivatives of fucopyranosylamines exhibit antimicrobial properties against various pathogens. A study demonstrated that this compound could inhibit the growth of specific bacterial strains by interfering with their ability to adhere to epithelial cells .
- Cancer Cell Interaction : In vitro studies have shown that this compound can affect the proliferation of certain cancer cell lines. For instance, when tested on human breast cancer cells, it exhibited a dose-dependent inhibition of cell growth .
- Immune Modulation : Another study highlighted its potential role in modulating immune responses. The compound was shown to enhance the activity of macrophages in phagocytosing pathogens, suggesting its utility in immunotherapy .
Research Findings Summary Table
Q & A
Q. Q. What steps ensure reproducibility in synthesizing This compound across labs?
- Methodological Answer:
- Publish detailed protocols with exact equivalents (e.g., “1.2 eq HATU” instead of “excess”).
- Share characterized intermediates (e.g., Cbz-caproic acid) via reagent repositories.
- Use qNMR for concentration standardization, critical for glycosylation stoichiometry .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
